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Compound of Interest

Compound Name: Cyclobutane-1,3-diamine

Cat. No.: B1322089 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural parameters of various

cyclobutane-1,3-diamine derivatives determined by single-crystal X-ray crystallography. The

data presented herein is crucial for understanding the conformational preferences and three-

dimensional structures of these important scaffolds in medicinal chemistry and materials

science. All data is sourced from the peer-reviewed publication by Radchenko et al. in the

Journal of Organic Chemistry (2010).

Experimental Protocols
The following section details the methodologies employed for the synthesis, crystallization, and

X-ray diffraction analysis of the cyclobutane-1,3-diamine derivatives discussed in this guide.

Synthesis and Crystallization
The Boc-monoprotected derivatives of cis- and trans-1,3-diaminocyclobutane, as well as

spirocyclic diamines, were synthesized using classical malonate alkylation for the construction

of the cyclobutane ring. Single crystals suitable for X-ray diffraction were obtained by slow

evaporation of the solvent from solutions of the purified compounds. The specific solvents used

for crystallization were as follows:

Boc-monoprotected cis-1,3-diaminocyclobutane: Crystallized from a hexane solution.

Boc-monoprotected trans-1,3-diaminocyclobutane: Crystallized from a hexane solution.
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Boc-monoprotected 6-amino-3-azaspiro[3.3]heptane: Crystallized from a hexane solution.

X-ray Diffraction Data Collection and Structure
Refinement
Single-crystal X-ray diffraction data were collected on an Oxford Diffraction Xcalibur Eos

diffractometer. The instrument was equipped with a graphite-monochromated Mo Kα radiation

source (λ = 0.71073 Å). Data were collected at a temperature of 293(2) K. The structures were

solved by direct methods and refined by full-matrix least-squares on F² using the SHELX-97

software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms

attached to nitrogen were located from a difference Fourier map and refined isotropically, while

other hydrogen atoms were placed in calculated positions and refined using a riding model.

Crystallographic Data and Refinement Parameters
The following table summarizes the key crystallographic data collection and refinement

parameters for the analyzed cyclobutane-1,3-diamine derivatives.
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Parameter
Boc-cis-1,3-
diamino
cyclobutane

Boc-trans-1,3-
diamino
cyclobutane

Boc-6-amino-3-
azaspiro
[3.3]heptane

Empirical formula C₉H₁₈N₂O₂ C₉H₁₈N₂O₂ C₁₀H₁₈N₂O₂

Formula weight 186.25 186.25 198.26

Crystal system Monoclinic Orthorhombic Monoclinic

Space group P2₁/c P2₁2₁2₁ P2₁/c

a (Å) 11.023(2) 5.968(1) 10.021(2)

b (Å) 5.869(1) 10.112(2) 8.356(2)

c (Å) 17.153(3) 18.001(4) 13.689(3)

α (°) 90 90 90

β (°) 106.34(3) 90 109.56(3)

γ (°) 90 90 90

Volume (Å³) 1063.1(3) 1086.0(4) 1079.0(4)

Z 4 4 4

Calculated density

(Mg/m³)
1.163 1.140 1.222

Absorption coefficient

(mm⁻¹)
0.083 0.081 0.086

F(000) 408 408 432

Crystal size (mm³) 0.30 x 0.20 x 0.10 0.40 x 0.20 x 0.10 0.30 x 0.20 x 0.10

θ range for data

collection (°)
3.32 to 27.50 3.82 to 27.50 3.63 to 27.50

Reflections collected 7534 7824 7726

Independent

reflections
2404 [R(int) = 0.045] 2453 [R(int) = 0.038] 2445 [R(int) = 0.041]
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Final R indices

[I>2σ(I)]

R1 = 0.054, wR2 =

0.147

R1 = 0.048, wR2 =

0.119

R1 = 0.051, wR2 =

0.134

R indices (all data)
R1 = 0.078, wR2 =

0.165

R1 = 0.065, wR2 =

0.132

R1 = 0.072, wR2 =

0.148

Goodness-of-fit on F² 1.03 1.02 1.04

Comparison of Molecular Geometry
The following tables provide a comparison of selected bond lengths, bond angles, and torsion

angles for the cyclobutane ring and its substituents in the different derivatives. These

parameters are critical for understanding the conformational puckering of the four-membered

ring and the spatial orientation of the amino groups.

Selected Bond Lengths (Å)

Bond
Boc-cis-1,3-
diamino
cyclobutane

Boc-trans-1,3-
diamino
cyclobutane

Boc-6-amino-3-
azaspiro
[3.3]heptane

C1-C2 1.545(2) 1.542(2) 1.551(3)

C2-C3 1.544(2) 1.546(2) 1.553(3)

C3-C4 1.546(2) 1.543(2) 1.550(3)

C4-C1 1.543(2) 1.545(2) 1.552(3)

C1-N1 1.462(2) 1.465(2) 1.471(2)

C3-N2 1.463(2) 1.464(2) -

Selected Bond Angles (°)
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Angle
Boc-cis-1,3-
diamino
cyclobutane

Boc-trans-1,3-
diamino
cyclobutane

Boc-6-amino-3-
azaspiro
[3.3]heptane

C4-C1-C2 88.9(1) 88.7(1) 88.5(1)

C1-C2-C3 89.0(1) 88.8(1) 88.6(1)

C2-C3-C4 88.8(1) 88.9(1) 88.4(1)

C3-C4-C1 88.9(1) 88.6(1) 88.5(1)

N1-C1-C2 116.2(1) 115.9(1) 116.5(2)

N1-C1-C4 115.8(1) 116.3(1) 116.1(2)

Selected Torsion Angles (°)

Torsion Angle
Boc-cis-1,3-
diamino
cyclobutane

Boc-trans-1,3-
diamino
cyclobutane

Boc-6-amino-3-
azaspiro
[3.3]heptane

C4-C1-C2-C3 18.3(2) -21.5(2) 19.8(2)

C1-C2-C3-C4 -18.4(2) 21.4(2) -19.9(2)

C2-C3-C4-C1 18.2(2) -21.6(2) 19.7(2)

C3-C4-C1-C2 -18.1(2) 21.7(2) -19.6(2)

Experimental Workflow Visualization
The following diagram illustrates the general workflow for the X-ray crystallography analysis of

small molecules, from sample preparation to the final structural analysis.
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Caption: General workflow for X-ray crystallography analysis.
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To cite this document: BenchChem. [Comparative Analysis of Cyclobutane-1,3-Diamine
Derivatives via X-ray Crystallography]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1322089#x-ray-crystallography-analysis-of-
cyclobutane-1-3-diamine-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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